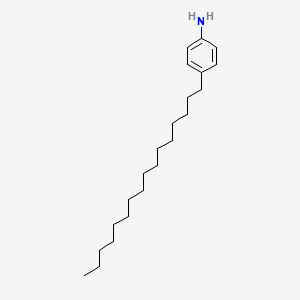

4-Hexadécylaniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Hexadecylaniline and its derivatives involves several key methodologies. One approach involves the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides, leading to various 4-halo-2-aminoquinolines with moderate to excellent yields. This method demonstrates the versatility and efficiency of palladium catalysis in the synthesis of complex aniline derivatives (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-Hexadecylaniline derivatives has been explored through various analytical techniques. Studies on related compounds, such as those incorporating phenylalanine amides and peptides, reveal the importance of stereochemistry and the arrangement of substituents on the aniline ring in determining the compound's physical and chemical properties. These structural features are crucial for the compound's application in material science and organic synthesis (Krasnov et al., 1995).

Chemical Reactions and Properties

4-Hexadecylaniline undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, its role in the spontaneous reduction of aqueous chloroaurate ions to produce organically dispersible, hydrophobic gold nanoparticles showcases its potential in nanomaterial synthesis and applications in catalysis and electronics (Selvakannan et al., 2004).

Physical Properties Analysis

The physical properties of 4-Hexadecylaniline, such as solubility, melting point, and thermal stability, are influenced by the length of the alkyl chain and the nature of the substituents on the aniline ring. These properties are essential for its application in the development of advanced materials and functional devices.

Chemical Properties Analysis

The chemical properties of 4-Hexadecylaniline, including its reactivity towards acids, bases, and various organic reagents, are pivotal for its utility in chemical synthesis. Its behavior in bioorthogonal reactions and potential for modification through N-grafting of hexadecylbromide to produce conductive polyaniline derivatives underscores its versatility in organic and materials chemistry (Massoumi et al., 2012).

Applications De Recherche Scientifique

Nanotechnologie et Électronique

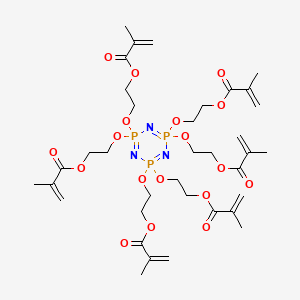

4-Hexadécylaniline: a été utilisée dans le développement de réseaux de nanofils grâce à une méthode simple basée sur des solutions pour la métallisation à l'or de l'ADN {svg_1}. Ce processus est important dans la création de voies conductrices à l'échelle nanométrique, ce qui est crucial pour le progrès de la nanoélectronique. En outre, son application dans la fabrication de films moléculaires organisés hybrides en utilisant la technique de Langmuir-Blodgett a été explorée pour leurs propriétés photoluminescentes {svg_2}. Ces films ont des utilisations potentielles dans les dispositifs optoélectroniques en raison de leur capacité à émettre de la lumière lors de la stimulation électrique.

Médecine

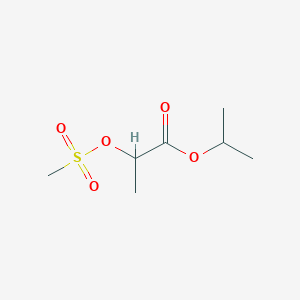

Dans le domaine médical, les applications du this compound sont encore émergentes. Bien que des utilisations spécifiques en médecine n'aient pas été directement trouvées dans les résultats de la recherche, le rôle du composé dans la nanotechnologie suggère un potentiel pour les systèmes d'administration de médicaments. Les nanoparticules, y compris celles modifiées avec des composés organiques comme le this compound, peuvent être conçues pour une thérapie ciblée, offrant une plate-forme pour une libération contrôlée de médicaments et une meilleure biodisponibilité {svg_3}.

Science des Matériaux

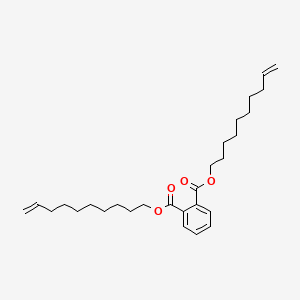

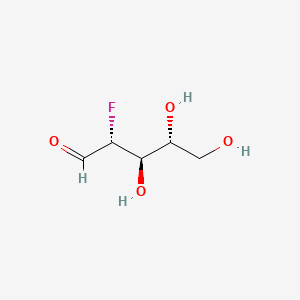

Le rôle du this compound dans la science des matériaux est mis en évidence par son utilisation dans la synthèse par ensemencement de nanoparticules d'or anisotropes en forme de bâtonnet dans des milieux organiques {svg_4}. Ces nanoparticules ont des applications diverses, notamment en servant

Safety and Hazards

4-Hexadecylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment such as dust masks, eyeshields, and gloves .

Mécanisme D'action

Target of Action

It has been used in the metallization of dna, suggesting that it may interact with dna or related structures .

Mode of Action

4-Hexadecylaniline has been used in the synthesis of gold nanoparticles, where it acts as a stabilizing agent . It interacts with pre-formed gold nanoparticles, helping to maintain their structure and prevent aggregation

Biochemical Pathways

Its use in the synthesis of gold nanoparticles and the fabrication of hybrid organized molecular films suggests that it may play a role in the regulation of nanoparticle synthesis and assembly .

Result of Action

Its use in the synthesis of gold nanoparticles suggests that it may influence the size, shape, and stability of these particles

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Hexadecylaniline . For example, the synthesis of gold nanoparticles using 4-Hexadecylaniline is performed in organic media, suggesting that the compound’s activity may be influenced by the solvent used

Propriétés

IUPAC Name |

4-hexadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCCQATUVPNPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341271 | |

| Record name | 4-Hexadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79098-13-8 | |

| Record name | 4-Hexadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexadecylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)

![N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,5-dibromo-4-hydroxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198466.png)

![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)